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molecular formula C11H23Cl B1623604 6-Chloroundecane CAS No. 20351-26-2

6-Chloroundecane

Cat. No. B1623604
M. Wt: 190.75 g/mol
InChI Key: MBRZKXSZTXEFSO-UHFFFAOYSA-N
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Patent
US06852867B2

Procedure details

Thirty grams (0.12 mol) of 6-methanesulfonyloxyundecane was dissolved in 150 mL of N,N-dimethylformamide and 15.3 g (0.36 mol) of anhydrous lithium chloride was added to the solution under cooling with ice. The mixture was warmed to 50˜55° C. and stirred for 3 hours. Thereafter, the mixture was cooled to 15° C. and 300 mL of cold water was added. The reaction mixture was extracted three times with 150 mL of hexane and the organic layer was sequentially washed with 150 mL of water and 150 mL of a saturated aqueous solution of sodium chloride and thereafter dried over 6 g of anhydrous magnesium sulfate. After filtering off the anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 22.2 g (97.1% in yield) of 6-chloroundecane.
Name
6-methanesulfonyloxyundecane
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
97.1%

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])(=O)=O.[Cl-:17].[Li+].O>CN(C)C=O>[Cl:17][CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:1.2|

Inputs

Step One
Name
6-methanesulfonyloxyundecane
Quantity
0.12 mol
Type
reactant
Smiles
CS(=O)(=O)OC(CCCCC)CCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 50˜55° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with 150 mL of hexane
WASH
Type
WASH
Details
the organic layer was sequentially washed with 150 mL of water and 150 mL of a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 6 g of anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(CCCCC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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